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# Preclinical Pharmacology of DSR-141562: A Technical Overview

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#### **Abstract**

**DSR-141562** is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for schizophrenia, addressing positive, negative, and cognitive symptoms.[1][3] This document provides a comprehensive overview of the publicly available preclinical pharmacology of **DSR-141562**, including its mechanism of action, in vitro and in vivo data, and a summary of the experimental methodologies employed in its initial characterization.

#### Introduction

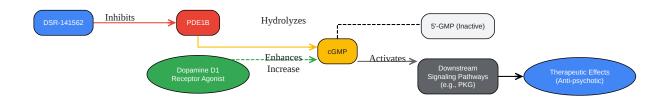
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] The PDE1 family is unique in that it is activated by calcium and calmodulin. PDE1B, a member of this family, is predominantly expressed in the brain and is believed to play a crucial role in modulating dopaminergic and glutamatergic signal transduction.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for neurological and psychiatric disorders. **DSR-141562**, identified as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][4]triazin-4(3H)-one, emerged from a drug discovery program as a potent and selective PDE1B inhibitor.[1]



#### **Mechanism of Action**

**DSR-141562** exerts its pharmacological effects by inhibiting the PDE1B enzyme. This inhibition leads to an increase in the intracellular levels of cGMP.[1] Elevated cGMP levels are known to influence various downstream signaling pathways, including those involved in neuronal function and plasticity. In the context of schizophrenia, the modulation of dopaminergic and glutamatergic signaling through PDE1B inhibition is thought to underlie the therapeutic effects of **DSR-141562** on positive, negative, and cognitive symptoms.[1]

### **Signaling Pathway of DSR-141562**



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Caption: Mechanism of action of DSR-141562.

# In Vitro Pharmacology

**DSR-141562** has demonstrated preferential selectivity for the PDE1B isoform over other PDE1 family members and high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]



| Parameter    | Value   | Target   | Notes   |
|--------------|---------|--|---|
| IC50         | 43.9 nM | PDE1B  | Data from a secondary source citing the primary publication.                      |
| Selectivity  | High    | PDE1 Family  | High selectivity over other PDE families and 65 other tested biologic targets.[1] |
| Preferential | PDE1B   | Preferential selectivity<br>for the brain-<br>expressed PDE1B<br>over other PDE1<br>family members.[1] |   |

Table 1: In Vitro Activity of DSR-141562

#### **Experimental Protocols**

- Enzyme Inhibition Assay (General Protocol): Detailed protocols for the specific assays used for DSR-141562 are not publicly available. Generally, such assays involve incubating the recombinant human PDE1B enzyme with its substrate (cGMP) in the presence of varying concentrations of the inhibitor. The amount of hydrolyzed substrate is then quantified, typically using radiometric or fluorescence-based methods, to determine the IC50 value.
- Selectivity Screening: To assess selectivity, DSR-141562 would have been tested against a
  panel of other recombinant human PDE enzymes (PDE1A, PDE1C, and other PDE families)
  and a broad panel of receptors, ion channels, and enzymes to rule out off-target effects.

# In Vivo Pharmacology

The in vivo effects of **DSR-141562** have been evaluated in various animal models relevant to the symptoms of schizophrenia.

# **Pharmacodynamic Effects**



Oral administration of **DSR-141562** has been shown to modulate cGMP levels in the central nervous system.

| Species | Dose             | Effect on cGMP                                       | Notes  |
|---------|------------------|--|--|
| Mouse   | 10 mg/kg (oral)  | Slightly elevated basal cGMP levels in the brain.[1] | Potently enhanced the increase in cGMP induced by a dopamine D1 receptor agonist.[1] |
| Monkey  | 30 and 100 mg/kg | Elevated cGMP levels in the cerebrospinal fluid.[1]  | cGMP in CSF is<br>suggested as a<br>potential translational<br>biomarker.[1][2]      |

Table 2: In Vivo Pharmacodynamics of DSR-141562

## **Efficacy in Animal Models of Schizophrenia**

**DSR-141562** has demonstrated efficacy in rodent and primate models that mimic the positive, negative, and cognitive symptoms of schizophrenia.



| Animal Model                                 | Species            | DSR-141562<br>Dose | Effect  | Symptom<br>Category   |
|--|--------------------|--------------------|---|-----------------------|
| Methamphetamin<br>e-induced<br>Hyperactivity | Rat                | 3-30 mg/kg         | Potently inhibited locomotor hyperactivity.[1]  | Positive              |
| Spontaneous<br>Locomotor<br>Activity         | Rat                | Not specified      | Minimal effects.                                | Safety/Side<br>Effect |
| Catalepsy<br>Induction                       | Rat                | 1-100 mg/kg        | Did not induce<br>any signs of<br>catalepsy.[1] | Safety/Side<br>Effect |
| PCP-induced Social Interaction Deficit       | Mouse              | 0.3-3 mg/kg        | Reversed social interaction deficits.[1]        | Negative              |
| PCP-induced Novel Object Recognition Deficit | Rat                | 0.3-3 mg/kg        | Reversed novel object recognition deficits.[1]  | Cognitive             |
| Object Retrieval<br>with Detour Task         | Common<br>Marmoset | 3 and 30 mg/kg     | Improved performance.[1]                        | Cognitive             |

Table 3: In Vivo Efficacy of **DSR-141562** in Schizophrenia Models

### **Experimental Protocols**

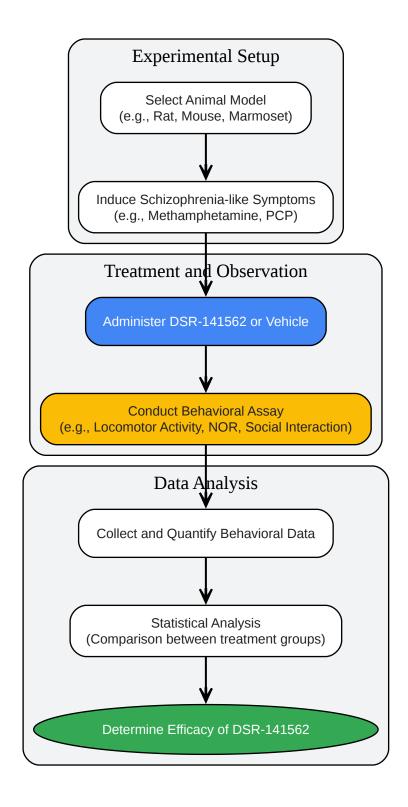
- Methamphetamine-induced Hyperactivity: Rats are administered methamphetamine to induce hyperlocomotion, a model for the positive symptoms of schizophrenia. DSR-141562 is administered prior to the methamphetamine challenge, and locomotor activity is measured using automated activity monitors.
- PCP-induced Deficits: Repeated administration of the NMDA receptor antagonist phencyclidine (PCP) in rodents is used to model negative and cognitive symptoms.



- Social Interaction Test: In this test, the amount of time a test mouse spends interacting
  with an unfamiliar mouse is measured. PCP-treated mice typically show reduced social
  interaction, which can be reversed by effective treatments.
- Novel Object Recognition Test: This test assesses learning and memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.
- Object Retrieval with Detour Task: This task, used in non-human primates, assesses
  executive function and cognitive flexibility. The marmoset must retrieve a food reward from a
  transparent box by reaching around a barrier, requiring them to inhibit a direct but
  unsuccessful reach.

## **Experimental Workflow for In Vivo Efficacy Studies**





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Caption: Generalized workflow for in vivo efficacy testing.



# **Pharmacokinetics and Toxicology**

Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive toxicology data for **DSR-141562** are not available in the public domain. The compound is described as "orally available and brain-penetrant".[1] The lack of catalepsy at high doses in rats suggests a favorable safety profile concerning extrapyramidal side effects, which are common with typical antipsychotics.[1]

#### Conclusion

**DSR-141562** is a selective PDE1B inhibitor with a promising preclinical profile for the treatment of schizophrenia. The available data demonstrates its ability to modulate central cGMP levels and its efficacy in animal models of positive, negative, and cognitive symptoms associated with the disorder.[1] The elevation of cGMP in monkey cerebrospinal fluid suggests a viable translational biomarker for clinical development.[1][2] Further studies are required to fully elucidate its pharmacokinetic and toxicological profile. The presented data supports the continued investigation of **DSR-141562** as a novel therapeutic candidate for schizophrenia.[1]

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